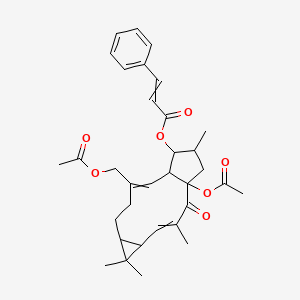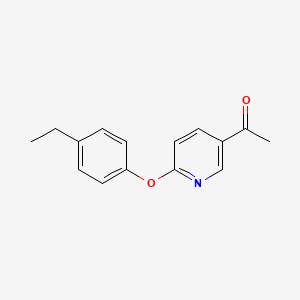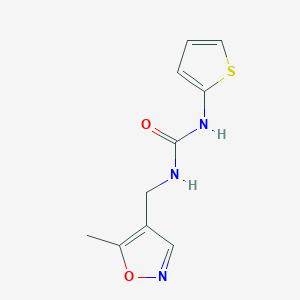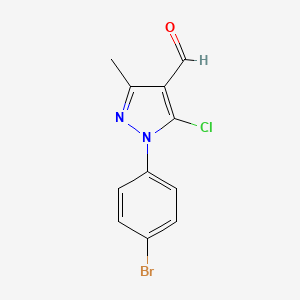
3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1889401-43-7 . It has a molecular weight of 197.64 . It is a versatile material widely used in scientific research, including drug discovery, organic synthesis, and biochemical studies.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12FNO2.ClH/c8-6-1-3-9(5-6)4-2-7(10)11;/h6H,1-5H2,(H,10,11);1H . This indicates that the molecule consists of a fluoropyrrolidine group attached to a propanoic acid group, and it is in the form of a hydrochloride salt .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Antibacterial Properties
- Asymmetric Synthesis and Antibacterial Activity : A compound related to 3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride has been identified as a potent member of the quinolonecarboxylic acid class of antibacterial agents, demonstrating asymmetric synthesis and notable activity against both aerobic and anaerobic bacteria (Rosen et al., 1988).
Analytical Methods for Quality Control
- Quality Control in Pharmaceutical Ingredients : Analytical methods for quality control of active pharmaceutical ingredients, including derivatives of 3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride, have been developed, highlighting their importance in the synthesis of antimicrobial drugs (Zubkov et al., 2016).
Metabolic Activation Studies
- Metabolic Activation in Dipeptidyl Peptidase-IV Inhibitors : Studies show that analogs of 3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride used as Dipeptidyl Peptidase-IV inhibitors undergo metabolic activation, indicating their potential for bioactivation (Xu et al., 2004).
Synthesis Techniques
- Synthesis Using Azomethine Ylide Chemistry : The synthesis of small 3-fluoropyrrolidines, which include derivatives of 3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride, has been achieved through a 1,3-dipolar cycloaddition, demonstrating the versatility of this compound in organic synthesis (McAlpine et al., 2015).
Polymer Synthesis
- Synthesis of Polyether-bound Derivatives : Research on the synthesis of polymer-bound derivatives of 3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride has been conducted, which is significant for the development of drug-delivery systems (Ouchi et al., 1986).
Spectroscopic and Diffractometric Studies
- Characterization of Pharmaceutical Compounds : Spectroscopic and diffractometric techniques have been used to characterize polymorphic forms of derivatives of 3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride, emphasizing their importance in the pharmaceutical industry (Vogt et al., 2013).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propiedades
IUPAC Name |
3-(3-fluoropyrrolidin-1-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.ClH/c8-6-1-3-9(5-6)4-2-7(10)11;/h6H,1-5H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXGGPUFMLLEJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2381043.png)
![N-(Dimethylsulfamoyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2381044.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2381046.png)
![2-Amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide;hydrochloride](/img/structure/B2381047.png)
![2-Chlorothiazolo[4,5-b]pyrazine](/img/structure/B2381048.png)
![2-(4-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2381051.png)

![Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2381053.png)


![2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2381057.png)
